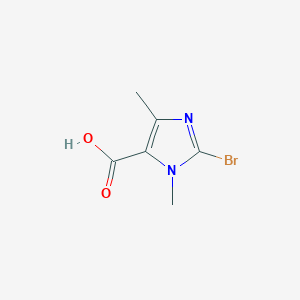

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,5-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWWTHYHCNGWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-dimethylimidazole with a carboxylating agent. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

化学反应分析

Types of Reactions

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-1,4-dimethyl-1H-imidazole-5-carboxylic acid .

科学研究应用

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

作用机制

The mechanism of action of 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Table 1: Structural Comparison of Imidazole Carboxylic Acid Derivatives

| Compound Name | CAS Number | Substituents (Position) | Structural Similarity | Key Properties/Applications |

|---|---|---|---|---|

| 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid | Not provided | Br (2), Me (1,4), COOH (5) | Reference (1.00) | Potential catalytic/pharmacological use |

| 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | 80304-42-3 | Me (1,5), COOH (4) | 0.86 | Altered acidity due to COOH position |

| 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 852181-03-4 | Br (2), Me (1), COOH (4) | 0.84 | Bromine-induced steric hindrance |

| 2-Methyl-1H-imidazole-5-carboxylic acid | 1457-58-5 | Me (2), COOH (5) | 0.80 | Reduced steric bulk compared to brominated analogs |

| Ethyl 2-bromo-1H-imidazole-5-carboxylate | 74478-93-6 | Br (2), COOEt (5) | 0.89 | Esterified form enhances lipophilicity |

Key Observations:

Ethyl ester derivatives (e.g., CAS 74478-93-6) exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

Steric and Solubility Considerations :

- Bromine’s larger atomic radius compared to methyl or hydrogen creates steric hindrance, affecting binding interactions in catalytic or receptor-binding contexts. For example, bulky substituents on aryl bromides reduce reaction rates in Suzuki–Miyaura couplings .

- Solubility cut-off effects, as observed in substituted dimethylbenzenes (e.g., 2-bromo-1,3-dimethylbenzene vs. 2-fluoro-1,3-dimethylbenzene), suggest that brominated imidazoles may exhibit lower aqueous solubility compared to halogen-free analogs, impacting bioavailability .

Reactivity in Cross-Coupling Reactions: Brominated imidazoles, like 2-bromo-1,3,5-trimethylbenzene, are substrates in Suzuki–Miyaura reactions, achieving high turnover frequencies with palladium catalysts . The target compound’s bromine may similarly enable cross-coupling applications, though steric effects from the 1,4-dimethyl groups could moderate reactivity.

Research Findings and Implications

- Pharmacological Potential: Bromine’s role in GABAA receptor modulation, as seen in low-affinity ligands like 2-bromo-1,3-dimethylbenzene, suggests that the target compound could interact with ion channels or enzymes, though direct evidence is lacking .

- Catalytic Applications : The compound’s bromine and carboxylic acid groups make it a candidate for designing ligands in transition-metal catalysis, analogous to phosphorus-containing palladium complexes .

- Synthetic Challenges : Competitive side reactions (e.g., debromination) may arise during functionalization, necessitating optimized conditions for derivatization.

生物活性

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole family, characterized by a bromine atom at the 2-position, two methyl groups at the 1 and 4 positions, and a carboxylic acid group at the 5-position. This unique structure allows for various biological activities that are of significant interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | |

| Escherichia coli | 0.0195 mg/mL | |

| Bacillus subtilis | 0.0123 mg/mL | |

| Pseudomonas aeruginosa | 0.025 mg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. The presence of the bromine atom and carboxylic acid group is thought to enhance its binding affinity to specific molecular targets within cancer cells.

Case Study: In Vitro Anticancer Activity

A study focused on the effects of this compound on human cancer cell lines showed significant cytotoxicity at concentrations as low as 10 µM. The compound was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The bromine atom facilitates nucleophilic substitution reactions that may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : The carboxylic acid group can form hydrogen bonds with receptor sites, influencing downstream signaling pathways.

Research Applications

The compound is utilized in several research applications:

- Medicinal Chemistry : As a scaffold for synthesizing new drugs with enhanced biological activity.

- Biological Studies : Investigating its role as an enzyme inhibitor or receptor modulator.

- Material Science : Exploring its potential in developing advanced materials with specific functional properties.

常见问题

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 1701 cm⁻¹ (C=O), 525 cm⁻¹ (C-Br) | |

| ¹H NMR (δ ppm) | 2.5 (CH₃), 7.4–8.2 (Ar-H) | |

| Melting Point | 262–266°C (decomposes) |

Advanced: How can crystallographic data resolve ambiguities in molecular structure determination?

Answer:

Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation:

- SHELXL Refinement : Handles high-resolution data to resolve positional disorder (common in brominated heterocycles). Use "TWIN" commands for twinned crystals .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating substituent orientations (e.g., bromine vs. methyl group positions) .

Challenge : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections during data collection.

Advanced: What mechanistic insights guide the functionalization of the bromo substituent in cross-coupling reactions?

Answer:

The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:

- Conditions : 1 mol% Pd catalyst, K₃PO₄ base, dioxane/H₂O (3:1), 90°C, 12–24 hours .

- Mechanistic Steps :

- Oxidative addition of Pd⁰ to C-Br bond.

- Transmetallation with boronic acid.

- Reductive elimination to form C-C bond.

Key Considerations :

- Steric hindrance from methyl groups may reduce coupling efficiency; optimize ligand choice (e.g., SPhos).

- Monitor regioselectivity via LC-MS to detect byproducts.

Advanced: How can computational methods predict the compound’s reactivity or biological activity?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices; bromine directs further substitution to meta positions.

- Molecular Docking : Screen against targets like EGFR kinase (PDB ID: 1M17) to predict binding affinity. The carboxylic acid group may form hydrogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~1.2 suggests moderate membrane permeability) .

Advanced: How to address contradictions in elemental analysis vs. spectroscopic data?

Answer:

Discrepancies (e.g., Br% mismatch) arise from:

Impurities : Recrystallize from ethanol/water mixtures.

Hydration/Co-crystallization : Perform TGA to detect solvent loss.

Isomeric Mixtures : Use preparative HPLC to isolate isomers .

Validation : Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation (±0.001 Da).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。